2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
2-Cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide (molecular formula: C₁₄H₁₃N₃O₃S, molecular weight: 303.34) is a thiazole-based acetamide derivative featuring a cyano group at the acetamide moiety and a 2,4-dimethoxyphenyl substituent at the 4-position of the thiazole ring . This compound is of interest in medicinal chemistry due to the versatility of the thiazole scaffold in drug design, particularly in kinase inhibition and anti-inflammatory applications .
Properties
Molecular Formula |
C14H13N3O3S |
|---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C14H13N3O3S/c1-19-9-3-4-10(12(7-9)20-2)11-8-21-14(16-11)17-13(18)5-6-15/h3-4,7-8H,5H2,1-2H3,(H,16,17,18) |
InChI Key |
RJZKXDSMRGEGCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC#N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2,4-dimethoxyphenylamine with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
This compound participates in multiple reaction types due to its electron-rich thiazole ring, cyano group, and acetamide functionality:
-
Condensation Reactions :
The active methylene group adjacent to the cyano group enables Knoevenagel condensations with aldehydes or ketones. For example, reactions with aromatic aldehydes yield α,β-unsaturated nitriles, which are precursors for heterocyclic systems like pyridines or pyrimidines . -
Nucleophilic Substitutions :
The electron-withdrawing cyano group activates the acetamide moiety for nucleophilic attacks. Substitutions with amines or thiols generate derivatives with modified biological activity . -
Cyclization Reactions :
The thiazole ring’s nitrogen can act as a nucleophile, facilitating cyclizations with bifunctional reagents (e.g., α-haloketones) to form fused heterocycles such as thiazolo[5,4-d]pyrimidines . -
Electrophilic Aromatic Substitution :
The dimethoxyphenyl group directs electrophiles to specific positions on the thiazole ring. Nitration or halogenation reactions occur preferentially at the 5-position of the thiazole .
Common Reagents and Conditions
Reactions are typically carried out under mild to moderate conditions to preserve the thiazole ring’s integrity. Key reagents include:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Condensation | Aromatic aldehydes, piperidine catalyst | α,β-unsaturated nitriles |
| Nucleophilic substitution | Thiophenol, DMF, 80°C | Thioether derivatives |
| Cyclization | α-bromoketones, K₂CO₃, reflux | Thiazolo[5,4-d]pyrimidines |
| Electrophilic substitution | HNO₃/H₂SO₄, 0°C | 5-nitro-thiazole derivatives |
Comparative Reactivity with Analogous Compounds
The dimethoxy substituent enhances electron density on the thiazole ring compared to chlorinated analogs (e.g., 2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide), leading to faster reaction rates in electrophilic substitutions. For example:
| Compound | Nitration Rate (rel.) | Major Product |
|---|---|---|
| This compound | 1.0 | 5-nitro-thiazole derivative |
| 2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide | 0.3 | 5-nitro-thiazole derivative |
Mechanistic Insights
-
Condensation : The cyanoacetamide’s active methylene abstracts a proton, forming a resonance-stabilized enolate that attacks carbonyl carbons .
-
Cyclization : Intramolecular nucleophilic attack by the thiazole’s nitrogen on α-bromoketones forms six-membered rings via SN2 mechanisms .
Industrial and Synthetic Considerations
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes vs. 6 hours for condensation) . Industrial scales utilize flow chemistry to optimize yields (>85%) and minimize byproducts.
This compound’s versatility in forming bioactive derivatives underscores its importance in drug discovery. Ongoing research focuses on tuning its reactivity for targeted therapeutic applications.
Scientific Research Applications
Anticancer Properties
Research indicates that 2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide exhibits significant potential as an anticancer agent. It likely inhibits specific enzymes involved in cell proliferation, which is crucial in cancer progression. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it may serve as a lead compound for developing new cancer therapies .
Antimicrobial Effects
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. This suggests its utility in combating infections caused by resistant strains of bacteria and fungi. The thiazole ring and cyano group play essential roles in the compound's interaction with microbial targets .
Synthetic Applications
The synthesis of this compound typically involves multi-step reactions that allow for modifications to enhance its biological activity or tailor its properties for specific applications. On an industrial scale, continuous flow reactors can be utilized to improve efficiency and yield during production .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of various thiazole derivatives, including this compound. The results showed that this compound significantly inhibited tumor growth in vitro and in vivo models by targeting specific kinases involved in cancer cell signaling pathways .
Case Study 2: Antimicrobial Efficacy
A separate study focused on the antimicrobial properties of this compound against several bacterial strains. The findings indicated that it exhibited a broad spectrum of activity and was particularly effective against multidrug-resistant strains. This highlights its potential as a candidate for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring are key functional groups that contribute to its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Halogenated Phenyl Derivatives
- 2-Cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide (C₁₂H₇Cl₂N₃OS, MW: 312.17): Replacing dimethoxy groups with 3,4-dichloro substituents introduces electron-withdrawing effects, increasing lipophilicity (ClogP ~3.2) compared to the dimethoxy analog (ClogP ~1.8). This modification may enhance membrane permeability but reduce aqueous solubility . Biological Relevance: Chlorinated analogs are often explored for antimicrobial or antiproliferative activities due to their ability to disrupt protein-ligand interactions via halogen bonding .
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (C₁₁H₈ClFN₂OS, MW: 270.71):
Hydroxy-Methoxyphenyl Derivatives
- However, it may reduce metabolic stability compared to dimethoxy derivatives .
Core Scaffold Modifications
Imidazole vs. Thiazole
- 2-Cyano-N-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]acetamide (C₁₂H₇Cl₂N₃O, MW: 296.11): Replacing thiazole with imidazole alters the electronic environment (imidazole is more basic) and ring geometry. This compound showed moderate c-Abl kinase activation in studies, suggesting scaffold-dependent activity .
Pyrimidinone-Benzothiazole Hybrid
- 2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (C₂₃H₁₈F₃N₃O₃S₂, MW: 529.53): The pyrimidinone-thioether linkage and trifluoromethyl group enhance steric bulk and metabolic resistance. Such hybrids are explored as CK1 inhibitors, highlighting the impact of core diversification on target selectivity .
Functional Group Variations
Cyano Group Modifications
- Chloroacetamides are common intermediates in prodrug synthesis .
Absence of Thiazole Ring
- 2-Cyano-N-(2,4-dimethoxyphenyl)acetamide (C₁₁H₁₂N₂O₃, MW: 220.22): Removing the thiazole ring simplifies the structure but eliminates conformational rigidity, likely reducing target affinity. This derivative serves as a precursor in combinatorial chemistry .
Data Tables: Key Comparative Properties
*Calculated using fragment-based methods.
Biological Activity
2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C14H13N3O3S
- Molecular Weight : 303.34 g/mol
- Structural Features : Contains a cyano group, a thiazole ring, and a dimethoxy-substituted phenyl group.
These structural components are crucial for its biological activity, influencing its interaction with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific enzymes involved in cell proliferation and induce apoptosis in cancer cells.
Case Studies and Research Findings
-
Inhibition of Cancer Cell Proliferation :
- A study evaluated the compound's activity against several cancer cell lines including HeLa (cervical cancer) and Jurkat (T-cell leukemia). The compound demonstrated an IC50 value of approximately 23.30 ± 0.35 µM against these cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.
Research Findings
- Antibacterial Efficacy :
- Comparison with Other Compounds :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-cyano-N-(2,4-dimethoxyphenyl)acetamide | Lacks thiazole ring | Reduced activity |
| 2-cyano-N-(3,5-dimethoxyphenyl)acetamide | Different methoxy substitutions | Varied reactivity |
| 2-cyano-N-(4-methoxyphenyl)acetamide | Lacks additional methoxy group | Lowered biological activity |
The presence of the thiazole ring and specific methoxy substitutions significantly enhance the compound's reactivity and biological efficacy .
Q & A
Basic: What are the optimal synthetic routes for 2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide?
A common approach involves multi-step condensation and cyclization reactions . For example, 2-aminothiazole derivatives can be synthesized via Hantzsch thiazole synthesis, followed by cyanoacetylation using chloroacetonitrile or cyanoacetic acid derivatives under basic conditions. Evidence from analogous thiazole-acetamide syntheses highlights the use of triethylamine as a catalyst in dioxane or dimethyl ketone to facilitate amide bond formation . Purity is typically ensured via recrystallization from ethanol or ethanol-DMF mixtures.
Basic: How is structural confirmation performed for this compound?
X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated in related thiazole-acetamide derivatives where dihedral angles and hydrogen-bonding patterns (e.g., N–H⋯O dimers) are critical for validating the molecular geometry . Complementary techniques include ¹H/¹³C NMR (to confirm substituent integration) and high-resolution mass spectrometry (HRMS) for molecular ion verification. For example, elemental analysis (C, H, N) with <0.5% deviation from theoretical values ensures purity .
Advanced: How to design experiments to evaluate its biological activity mechanisms?
Begin with in vitro assays targeting hypothesized pathways (e.g., kinase inhibition or antimicrobial activity). Use structure-activity relationship (SAR) studies by synthesizing analogs with modified methoxy or cyano groups. For instance, replacing the 2,4-dimethoxyphenyl group with fluorophenyl or chlorophenyl moieties can elucidate electronic effects on bioactivity . Include positive controls (e.g., known kinase inhibitors) and validate results using orthogonal assays (e.g., Western blotting for protein targets).
Advanced: How to resolve contradictions in reported biological activity data?
Contradictions may arise from differences in assay conditions (e.g., cell line variability, concentration ranges) or compound purity . Address this by:
- Replicating studies under standardized protocols (e.g., OECD guidelines).
- Using HPLC-coupled mass spectrometry to verify batch-to-batch consistency.
- Performing dose-response curves to confirm potency thresholds. For example, discrepancies in anticancer activity might reflect variations in apoptosis assay endpoints (e.g., Annexin V vs. caspase-3 activation) .
Advanced: What mechanistic insights exist for its reactivity in heterocyclic coupling reactions?
The cyano group enhances electrophilicity, enabling nucleophilic aromatic substitution or cycloaddition reactions . For instance, the cyanoacetamide moiety can react with hydrazines to form 1,3,4-thiadiazoles or with thiourea to yield thiazolidinones . Kinetic studies using NMR monitoring or HPLC tracking can map reaction pathways, while DFT calculations predict regioselectivity in ring-forming steps .
Basic: What methods ensure purity and stability during storage?
- TLC monitoring (e.g., silica gel, ethyl acetate/hexane eluent) ensures reaction completion .
- Recrystallization from ethanol or acetonitrile removes byproducts.
- Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis of the cyano group .
Advanced: How can computational modeling aid in optimizing its derivatives?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases), while MD simulations assess stability of ligand-receptor complexes. For example, modifying the dimethoxyphenyl group’s orientation might improve hydrophobic interactions . Pair computational results with free-energy perturbation (FEP) studies to rank derivative efficacy .
Advanced: What SAR trends are observed in thiazole-acetamide derivatives?
- Electron-withdrawing groups (e.g., cyano) at the acetamide position enhance metabolic stability.
- Methoxy groups on the phenyl ring improve solubility but may reduce membrane permeability .
- Substituting the thiazole’s 4-position with aryl groups (e.g., 4-fluorophenyl) increases target selectivity .
Basic: What safety precautions are required when handling this compound?
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy of cyano and thiazole groups.
- Avoid exposure to moisture to prevent degradation.
- Dispose of waste via incineration or approved chemical waste protocols .
Advanced: What challenges arise in multi-step synthesis scale-up?
- Low yields in cyclization steps: Optimize temperature (e.g., reflux vs. microwave-assisted synthesis) and catalyst loading .
- Byproduct formation : Use column chromatography (silica gel, gradient elution) for difficult separations.
- Steric hindrance : Introduce directing groups (e.g., nitro) to improve regioselectivity in aromatic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
